Molecular Recognition Capacity: H-Bond Donor/Acceptor Expansion vs. Butanoic Acid Analog
The target compound possesses two hydrogen bond donors (carboxylic acid O–H and amide N–H) and six hydrogen bond acceptors (oxadiazole N and O, amide C=O, carboxylic acid C=O and O–H oxygen), compared with one hydrogen bond donor and four hydrogen bond acceptors for the direct butanoic acid analog 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid . This expanded H-bond capacity enables the target compound to form more extensive and geometrically distinct polar interaction networks with protein targets. In the FABP4 co-crystal structure of the butanoic acid analog (PDB 7G0Q, 1.02 Å), the ligand occupies the fatty acid binding pocket with its carboxylic acid terminus forming polar contacts with Arg126 and Tyr128 [1]; the target compound's additional benzamide moiety would project beyond this binding mode, potentially engaging auxiliary pocket residues inaccessible to the simpler analog.
| Evidence Dimension | Hydrogen bond donor and acceptor count |
|---|---|
| Target Compound Data | 2 H-bond donors, 6 H-bond acceptors; MW 385.8 g/mol |
| Comparator Or Baseline | 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid: 1 H-bond donor, 4 H-bond acceptors; MW 266.68 g/mol |
| Quantified Difference | +1 HBD, +2 HBA, ΔMW = +119.12 g/mol (+44.7%) |
| Conditions | Calculated from molecular structure; comparator physicochemical data from Fluorochem product datasheet |
Why This Matters
The additional H-bond capacity directly impacts target binding enthalpy and specificity—parameters that cannot be replicated by the simpler butanoic acid analog, making the target compound the appropriate choice when extended polar contact networks are required for the biological hypothesis under investigation.
- [1] Ehler A, Benz J, Obst U, Gehrig E, Rudolph MG. Crystal Structure of human FABP4 in complex with 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid. PDB ID: 7G0Q. Resolution: 1.02 Å. Released 2023-06-14. View Source
